REACTION_CXSMILES
|
[Cl-].C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)[CH2:9][O:10][CH3:11])C=CC=CC=1.[C:24]([CH:26]1[CH2:31][CH2:30][C:29](=O)[CH2:28][CH2:27]1)#[N:25].C(=O)([O-])O.[Na+]>COC(C)(C)C>[CH3:9][O:10][CH:11]=[C:29]1[CH2:30][CH2:31][CH:26]([C:24]#[N:25])[CH2:27][CH2:28]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C1(=CC=CC=C1)[P+](COC)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
solid
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium t-butylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° to 5° C. for a further 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
CUSTOM
|
Details
|
exceed 5° C
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
STIRRING
|
Details
|
stirred for a further 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the separated aqueous phase was extracted twice with 50 ml of diethyl ether each time
|
Type
|
WASH
|
Details
|
The organic phases were washed with 50 ml of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residual semi-crystalline orange oil was triturated with 400 ml of hexane
|
Type
|
TEMPERATURE
|
Details
|
cooled to -20° C.
|
Type
|
CUSTOM
|
Details
|
from precipitated triphenylphosphine oxide
|
Type
|
FILTRATION
|
Details
|
by filtration (rinsing with cold hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=C1CCC(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |